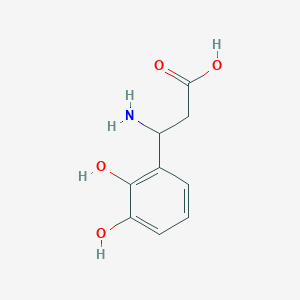
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is an aromatic fatty α-amino acid that plays a significant role in the biochemistry of vertebrates. It is not a proteinogenic amino acid but is a vital endogenous metabolite. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .
准备方法
The synthesis of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves several stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone, followed by hydrolysis and reduction using Raney alloy in an alkaline medium. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
化学反应分析
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tyrosinase for enzymatic hydroxylation and ascorbic acid to prevent oxidation. Major products formed from these reactions include dopamine and eumelanin pigments .
科学研究应用
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing dopamine and other related compounds. In biology and medicine, it is significant for its role in neurotransmitter synthesis and potential therapeutic applications for conditions like Parkinson’s disease. Industrially, it is used in the production of melanin pigments and other biochemical intermediates .
作用机制
The mechanism of action of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its conversion to dopamine through enzymatic hydroxylation. This process is catalyzed by tyrosinase, which converts the compound to dopaquinone, followed by spontaneous transformation into dopamine. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in neurotransmission .
相似化合物的比较
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is similar to other compounds like 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA) and 3-Amino-3-(4-hydroxyphenyl)propanoic acid. its unique structure and biochemical properties make it distinct. For instance, while DOPA is a precursor to both dopamine and melanin, this compound specifically targets the dopaminergic system .
生物活性
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid, also known as DHCA (dihydrocaffeic acid), is a phenolic compound that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
- Chemical Formula : C9H11NO4
- Molecular Weight : 197.19 g/mol
- CAS Number : 53417335
Antioxidant Activity
Dihydrocaffeic acid exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals effectively.
In a comparative study, DHCA showed higher radical scavenging activity than tocopherol and other phenolic compounds.
Anti-inflammatory Effects
Research indicates that DHCA can modulate inflammatory responses. It has been shown to inhibit the secretion of pro-inflammatory cytokines and enhance T-cell activation.
| Effect | Mechanism | Reference |
|---|---|---|
| Inhibition of pro-inflammatory cytokines | Reduces cytokine release in immune cells | |
| Enhancement of T-cell activation | Induces maturation of dendritic cells |
In vivo studies have suggested that DHCA can reduce colonic mucosal damage and submucosal edema in models of inflammation, highlighting its therapeutic potential in inflammatory bowel diseases.
Neuroprotective Effects
Dihydrocaffeic acid has been investigated for its neuroprotective properties, particularly in models of neurodegeneration.
- Mechanism of Action : It is believed to protect neuronal cells from apoptosis induced by oxidative stress.
- Case Study : In a rodent model of Alzheimer's disease, treatment with DHCA resulted in improved cognitive function and reduced amyloid plaque deposition.
Case Studies
-
Antioxidant Efficacy in Human Subjects
- A clinical trial involving healthy volunteers demonstrated that supplementation with DHCA significantly increased plasma antioxidant levels and reduced markers of oxidative stress after four weeks of treatment.
-
Inflammation Reduction in Diabetic Rats
- In a study on diabetic rats, administration of DHCA led to a marked decrease in serum levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential for managing diabetes-related inflammation.
属性
CAS 编号 |
32906-20-0 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
3-amino-3-(2,3-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(4-8(12)13)5-2-1-3-7(11)9(5)14/h1-3,6,11,14H,4,10H2,(H,12,13) |
InChI 键 |
VSRNZQGKXGMPGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















